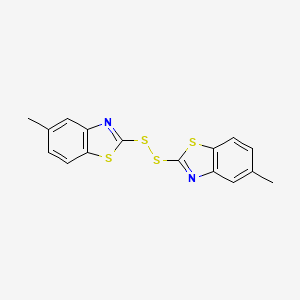
2,2'-Disulfanediylbis(5-methyl-1,3-benzothiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) typically involves the reaction of 2-aminothiophenol with aldehydes under specific conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of microwave-accelerated condensation in an ionic liquid, which provides a solvent and catalyst-free environment .
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions involving aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields the desired product in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the rubber industry as a vulcanization accelerator
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s sulfur-containing structure allows it to form strong bonds with proteins and enzymes, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar applications in the rubber industry.
1,3-Benzothiazol-2(3H)-one: A related compound used in the synthesis of various derivatives.
Uniqueness
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is unique due to its disulfide linkage, which imparts distinct chemical and physical properties. This feature enhances its stability and reactivity compared to other benzothiazole derivatives .
Propriétés
Numéro CAS |
183372-87-4 |
|---|---|
Formule moléculaire |
C16H12N2S4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
5-methyl-2-[(5-methyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2S4/c1-9-3-5-13-11(7-9)17-15(19-13)21-22-16-18-12-8-10(2)4-6-14(12)20-16/h3-8H,1-2H3 |
Clé InChI |
HSKZOTUMQMYSNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


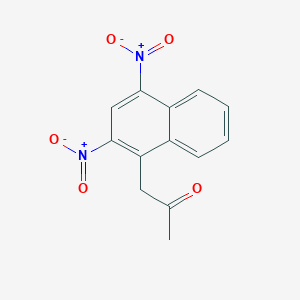

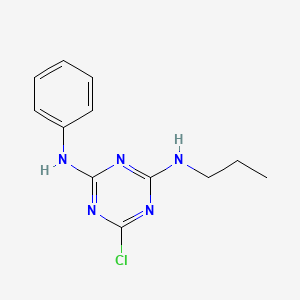
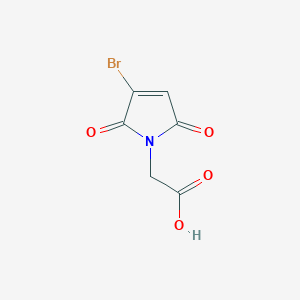
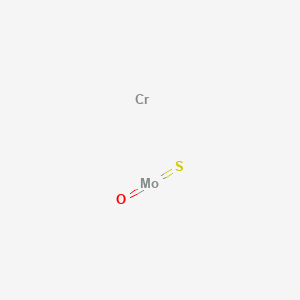
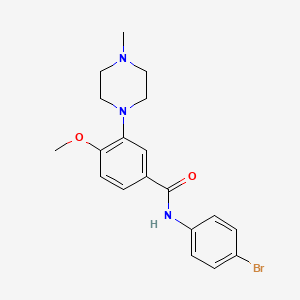
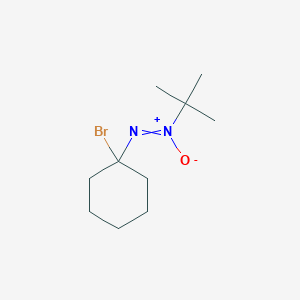
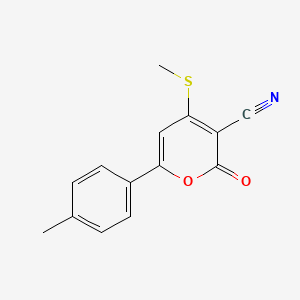
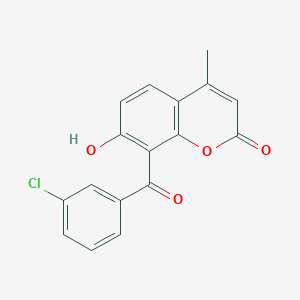

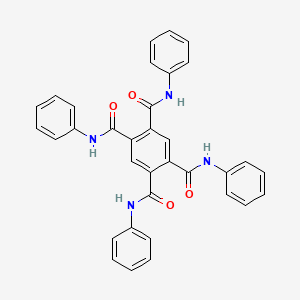
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)

![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
